

Discovery and history of N-(2-hydroxyethyl)-beta-alanine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-[(2-hydroxyethyl)amino]propanoic acid

Cat. No.: B1617800

[Get Quote](#)

An In-Depth Technical Guide to N-(2-hydroxyethyl)-beta-alanine: From Foundational Biochemistry to Synthetic Applications

Executive Summary

N-(2-hydroxyethyl)-beta-alanine is a derivative of the naturally occurring beta-amino acid, β -alanine. While the specific historical discovery of N-(2-hydroxyethyl)-beta-alanine is not extensively documented in scientific literature, its chemical structure and properties suggest its primary role as a versatile intermediate in chemical synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the foundational biochemistry of its parent compound, β -alanine, to provide context for the potential applications and significance of N-(2-hydroxyethyl)-beta-alanine. The guide will cover the known chemical and physical properties, potential synthetic routes, and the applications of its derivatives in various fields, including personal care products.

The Foundation: Understanding β -Alanine

To appreciate the utility of N-(2-hydroxyethyl)-beta-alanine, it is essential to first understand its precursor, β -alanine. β -Alanine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.^{[1][2]} Its significance lies in its role as the rate-limiting precursor to the synthesis of carnosine (β -alanyl-L-histidine) and other related dipeptides.^[1]

Biological Significance of β -Alanine and Carnosine

Carnosine is found in high concentrations in muscle and brain tissue.^[1] It plays a crucial role in intracellular pH buffering, particularly during high-intensity exercise.^{[3][4]} The accumulation of hydrogen ions during anaerobic metabolism leads to a drop in pH, contributing to muscle fatigue. Carnosine, with a pKa of 6.83, is an effective buffer in the physiological pH range.^[1]

Supplementation with β -alanine has been shown to increase muscle carnosine concentrations, thereby enhancing performance in high-intensity activities.^{[1][2][4]} Beyond its buffering capacity, carnosine also exhibits antioxidant and anti-glycation properties.^[3]

Biosynthesis and Industrial Production of β -Alanine

In biological systems, β -alanine is synthesized through the degradation of dihydrouracil and carnosine.^[1] Industrially, it is primarily produced through the reaction of ammonia with β -propiolactone.^[1] Other synthetic methods include the ammoniation of acrylic acid or acrylonitrile under high temperature and pressure.^[5]

N-(2-hydroxyethyl)-beta-alanine: A Chemical Profile

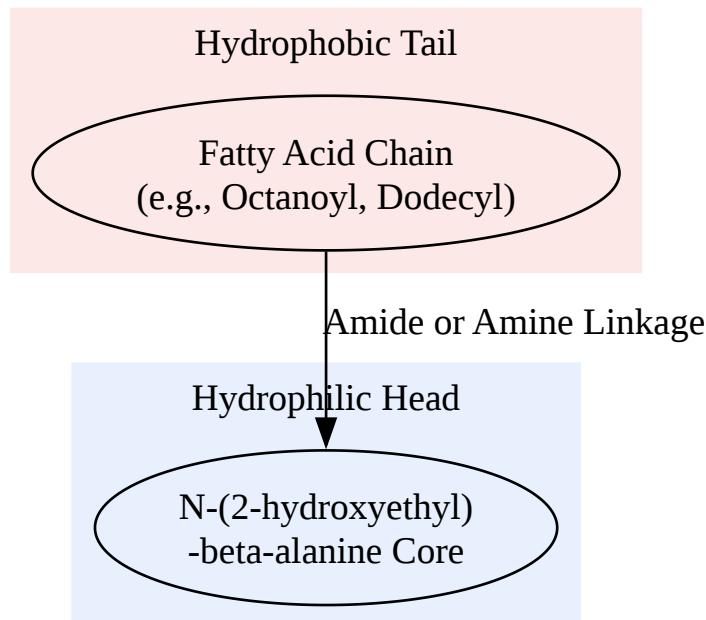
N-(2-hydroxyethyl)-beta-alanine, also known by its IUPAC name **3-[(2-hydroxyethyl)amino]propanoic acid**, is a derivative of β -alanine where a 2-hydroxyethyl group is attached to the amino group.^[6] This modification significantly alters the molecule's physical and chemical properties, making it a useful building block in organic synthesis.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C5H11NO3	[6]
Molecular Weight	133.15 g/mol	[6]
IUPAC Name	3-(2-hydroxyethylamino)propanoic acid	[6]
CAS Number	5458-99-1	[6]

Synthesis of N-(2-hydroxyethyl)-beta-alanine

While specific, detailed laboratory procedures for the synthesis of N-(2-hydroxyethyl)-beta-alanine are not readily available in the public domain, a plausible synthetic route can be inferred from standard organic chemistry principles. A likely method would involve the reaction of β -alanine with ethylene oxide. This reaction, known as ethoxylation, would introduce the 2-hydroxyethyl group onto the nitrogen atom of β -alanine. The reaction would need to be carried out under controlled conditions to prevent polymerization of the ethylene oxide.


Alternatively, a nucleophilic substitution reaction between β -alanine and 2-chloroethanol could also yield N-(2-hydroxyethyl)-beta-alanine. This would likely require a base to deprotonate the amino group of β -alanine, enhancing its nucleophilicity.

Applications and Derivatives

The presence of both a carboxylic acid and a hydroxyl group in N-(2-hydroxyethyl)-beta-alanine makes it a bifunctional molecule, lending itself to a variety of chemical modifications and applications. The search results indicate that this compound is a precursor to more complex molecules used in personal care products and potentially other industrial applications.

Surfactants and Conditioning Agents

Several derivatives of N-(2-hydroxyethyl)-beta-alanine appear to be used in the formulation of personal care products. For example, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- β -alanine is noted for its moisturizing and skin-conditioning properties in hair and skin treatments. [7] The structure of this and similar molecules, such as N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine, suggests their use as amphoteric surfactants.

[Click to download full resolution via product page](#)

These molecules possess a hydrophilic head group, derived from the N-(2-hydroxyethyl)-beta-alanine moiety with its carboxylic acid and hydroxyl functionalities, and a hydrophobic tail, typically a long-chain fatty acid. This amphiphilic nature allows them to act as surfactants, reducing surface tension and aiding in the emulsification of oils and water, a key function in many cosmetic and cleaning products.

Future Directions and Research Opportunities

The versatility of N-(2-hydroxyethyl)-beta-alanine as a chemical intermediate suggests that its applications may extend beyond the personal care industry. Further research into the synthesis of novel derivatives could lead to the development of new materials, polymers, or even pharmacologically active compounds. For instance, the bifunctional nature of the molecule could be exploited to create novel chelating agents, corrosion inhibitors, or building blocks for dendrimers.

Conclusion

N-(2-hydroxyethyl)-beta-alanine, while not a widely studied compound in its own right, serves as an important foundational molecule for the synthesis of more complex derivatives with practical applications. Its chemical properties, derived from its β -alanine backbone and the

addition of a hydroxyethyl group, make it a versatile building block. Understanding the fundamental biochemistry of β -alanine provides crucial context for appreciating the potential roles and applications of its derivatives. As synthetic methodologies advance, it is likely that the utility of N-(2-hydroxyethyl)-beta-alanine and similar compounds will continue to expand into new and innovative areas of chemical and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. β -Alanine - Wikipedia [en.wikipedia.org]
- 2. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. supplysidesj.com [supplysidesj.com]
- 4. Beta-alanine: Uses and Risks [webmd.com]
- 5. frontiersin.org [frontiersin.org]
- 6. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Discovery and history of N-(2-hydroxyethyl)-beta-alanine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617800#discovery-and-history-of-n-2-hydroxyethyl-beta-alanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com